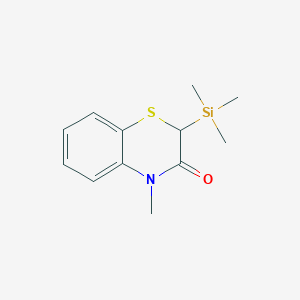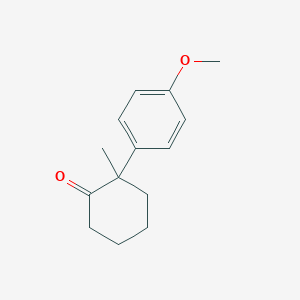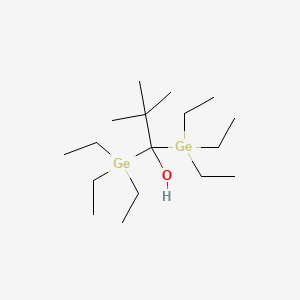
2,2-Dimethyl-1,1-bis(triethylgermyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-1,1-bis(triethylgermyl)propan-1-ol is a chemical compound with a unique structure that includes two triethylgermyl groups attached to a central carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1,1-bis(triethylgermyl)propan-1-ol typically involves the reaction of 2,2-dimethylpropan-1-ol with triethylgermane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, ensuring that the compound is produced efficiently and cost-effectively.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-1,1-bis(triethylgermyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of simpler germyl derivatives.
Substitution: The triethylgermyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germyl oxides, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-1,1-bis(triethylgermyl)propan-1-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other germyl-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialized materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-1,1-bis(triethylgermyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The triethylgermyl groups play a crucial role in its reactivity and interactions with other molecules. The compound may exert its effects through the formation of stable complexes with target molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Dimethyl-1,1-bis(trimethylgermyl)propan-1-ol
- 2,2-Dimethyl-1,1-bis(triphenylgermyl)propan-1-ol
- 2,2-Dimethyl-1,1-bis(triethylsilyl)propan-1-ol
Uniqueness
2,2-Dimethyl-1,1-bis(triethylgermyl)propan-1-ol is unique due to the presence of triethylgermyl groups, which impart distinct chemical and physical properties. These properties differentiate it from similar compounds and make it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
82825-22-7 |
|---|---|
Molekularformel |
C17H40Ge2O |
Molekulargewicht |
405.8 g/mol |
IUPAC-Name |
2,2-dimethyl-1,1-bis(triethylgermyl)propan-1-ol |
InChI |
InChI=1S/C17H40Ge2O/c1-10-18(11-2,12-3)17(20,16(7,8)9)19(13-4,14-5)15-6/h20H,10-15H2,1-9H3 |
InChI-Schlüssel |
ISPAPPYOSYAJBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Ge](CC)(CC)C(C(C)(C)C)(O)[Ge](CC)(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


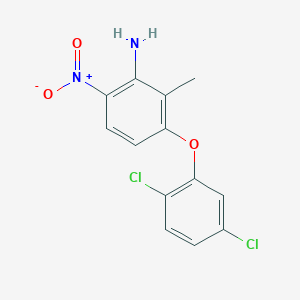
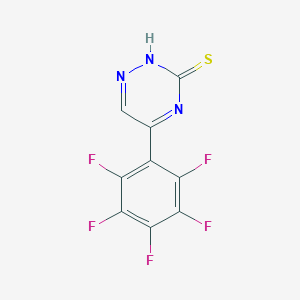
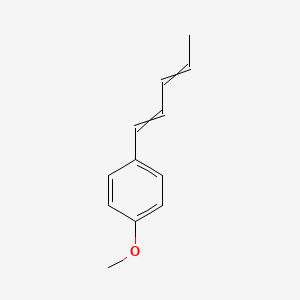
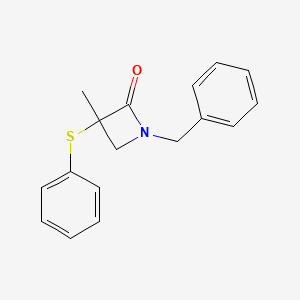
![2-Methyl-4,17-dioxa-13-azatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,8,11(16),12,14-heptaen-5-one](/img/structure/B14414509.png)
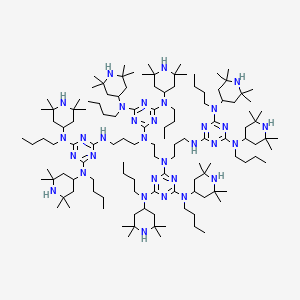
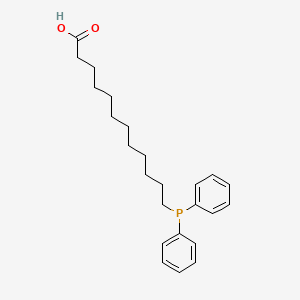

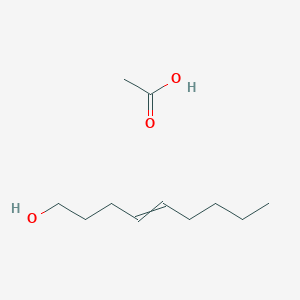


![1,1'-Ethane-1,2-diylbis[4-(benzyloxy)benzene]](/img/structure/B14414552.png)
